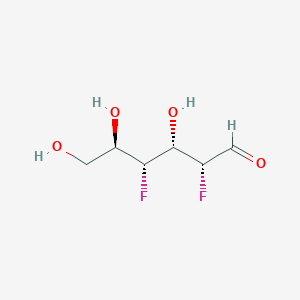

2,4-Dideoxy-2,4-difluoro-D-glucose

Description

Significance of Deoxyfluorination in Carbohydrate Chemistry and Biology

Deoxyfluorination, the substitution of a hydroxyl (OH) group with a fluorine (F) atom, is a key modification in carbohydrate chemistry. acs.org This seemingly simple change imparts several significant alterations to the molecule's characteristics. Fluorine's high electronegativity and small size, comparable to a hydroxyl group, mean that deoxyfluorination often results in minimal steric changes. acs.org However, this substitution removes the hydrogen-bond-donating ability of the original hydroxyl group and lessens its hydrogen-bond-accepting capacity. acs.org

These modifications can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-oxygen bond, making fluorinated carbohydrates more resistant to enzymatic cleavage by glycosidases. nih.govacs.orgresearchgate.net

Altered Lipophilicity: Deoxyfluorination generally increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. nih.gov This can enhance its ability to cross cell membranes. nih.gov

Modified Biological Activity: The changes in hydrogen bonding and electronic properties can significantly impact how the carbohydrate interacts with proteins, such as enzymes and transporters. acs.org This can lead to either enhanced or inhibited biological activity.

Overview of Glucose Analogs as Molecular Probes

Glucose analogs are molecules that structurally resemble glucose and can thus interact with the cellular machinery that transports and metabolizes glucose. nih.govsnmjournals.org They are instrumental as molecular probes to investigate and visualize glucose uptake and metabolism in living cells. nih.govnih.gov

A prominent example is 2-deoxy-D-glucose (2-DG), where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. nih.govgoogle.com 2-DG is transported into cells by glucose transporters and phosphorylated by hexokinase, but it cannot be further metabolized, leading to its accumulation. nih.gov When labeled with a radioactive isotope, such as in [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), it becomes a powerful tracer for positron emission tomography (PET) imaging, widely used in oncology to detect tumors with high glucose uptake. nih.govnih.gov

Other glucose analogs, such as those with fluorescent tags, have also been developed to study glucose transport. nih.gov However, the introduction of bulky groups can sometimes alter the transport mechanism, highlighting the importance of the analog's structural similarity to glucose. nih.gov

Academic Context of 2,4-Dideoxy-2,4-difluoro-D-glucose

Within the landscape of fluorinated carbohydrates, this compound stands out as a polyfluorinated analog. The introduction of fluorine at two distinct positions (C-2 and C-4) presents a unique combination of electronic and steric properties. Research into such polyfluorinated carbohydrates is driven by the desire to fine-tune the properties of monosaccharides for specific applications. researchgate.net The study of these compounds contributes to a deeper understanding of carbohydrate-protein interactions and the development of more potent and selective enzyme inhibitors or molecular probes. researchgate.net The synthesis and biological evaluation of compounds like this compound provide valuable insights into the structure-activity relationships of fluorinated sugars.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O4/c7-3(1-9)6(12)5(8)4(11)2-10/h1,3-6,10-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXFPIUBJOGVFV-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dideoxy 2,4 Difluoro D Glucose

Historical Development of Synthetic Routes to Dideoxy-Difluoro-D-glucose Analogs

The development of synthetic routes to dideoxy-difluoro-D-glucose analogs has been driven by the interest in creating modified sugars with unique properties. Early efforts in fluorinated carbohydrate synthesis paved the way for the more complex preparation of di-fluorinated species. The initial focus was often on mono-fluorinated sugars, with the methodologies gradually being adapted for the introduction of a second fluorine atom. Key challenges that were historically addressed include the selective fluorination of specific hydroxyl groups and the control of stereochemistry at the newly formed C-F bonds. The evolution of fluorinating reagents, from harsh and non-selective to milder and more specific, has been a critical aspect of this historical development.

Preparation from Anhydro Sugars

A significant strategy for the synthesis of 2,4-Dideoxy-2,4-difluoro-D-glucose involves the use of anhydro sugars as starting materials. Anhydro sugars, which contain an intramolecular ether linkage, provide a conformationally restricted framework that can facilitate stereoselective reactions. A common precursor is a diepoxide derived from D-glucose, which can then undergo a ring-opening reaction with a fluoride (B91410) source. For instance, a multi-step synthesis can start from readily available carbohydrate precursors, which are converted into anhydro-epoxide intermediates. The regioselective opening of the epoxide rings by a fluoride nucleophile is a key step in introducing the fluorine atoms at the C-2 and C-4 positions.

A representative synthetic approach is the conversion of 1,6:2,3-dianhydro-4-O-triflyl-β-D-mannopyranose. This compound can be treated with a fluoride source to first introduce a fluorine atom at the C-4 position. Subsequent manipulation of the resulting intermediate allows for the introduction of the second fluorine atom at the C-2 position.

Fluorination Strategies in Carbohydrate Synthesis

The introduction of fluorine into carbohydrate molecules requires specialized fluorination strategies due to the polyhydroxylated and stereochemically complex nature of sugars.

Nucleophilic fluorination is a cornerstone of fluorinated carbohydrate synthesis. This approach typically involves the displacement of a good leaving group, such as a triflate or a tosylate, by a fluoride ion. The reaction generally proceeds via an SN2 mechanism, which results in the inversion of configuration at the carbon center. The choice of fluoride source is critical and can range from alkali metal fluorides to more complex reagents like tetraalkylammonium fluorides. The solvent system also plays a crucial role in the efficacy of the fluorination reaction, with polar aprotic solvents often being favored to enhance the nucleophilicity of the fluoride ion.

Specific reagents have become prominent in the synthesis of fluorinated sugars, including this compound.

DAST (Diethylaminosulfur Trifluoride): DAST is a versatile fluorinating agent capable of converting hydroxyl groups directly into fluoro groups. It can also be used for the fluorinative ring-opening of epoxides. The reaction with DAST often proceeds with inversion of stereochemistry.

Et₃N·3HF (Triethylamine trihydrofluoride): This reagent, also known as Olah's reagent, is a stable and easily handled source of nucleophilic fluoride. It is particularly effective for the ring-opening of epoxides, a key step in many syntheses of fluorinated sugars from anhydro precursors. Its use often leads to high yields and good stereoselectivity.

The table below summarizes some reagent-specific applications in the synthesis of fluorinated glucose analogs.

| Reagent | Precursor Type | Reaction Type | Reference |

| DAST | Diol | Deoxyfluorination | |

| Et₃N·3HF | Epoxide | Ring-opening | |

| TBAF (Tetrabutylammonium fluoride) | Triflate | Nucleophilic Substitution |

Stereochemical Control in this compound Synthesis

Achieving the correct stereochemistry at the C-2 and C-4 positions is a significant challenge in the synthesis of this compound. The stereochemical outcome of a nucleophilic fluorination reaction is highly dependent on the reaction mechanism. An SN2 reaction will lead to an inversion of configuration, while an SN1 reaction would result in a mixture of stereoisomers. To ensure stereochemical control, synthetic strategies are designed to favor the SN2 pathway. This includes the use of appropriate leaving groups, such as triflates, and reaction conditions that promote a bimolecular substitution. The conformational rigidity of intermediates, such as those derived from anhydro sugars, can also be exploited to direct the approach of the fluoride nucleophile to one face of the molecule, thereby controlling the stereochemistry of the product.

Derivatization and Analog Generation from this compound Scaffolds

Once this compound has been synthesized, it can serve as a scaffold for the creation of various analogs. The remaining hydroxyl groups can be functionalized to produce a range of derivatives. For example, the anomeric hydroxyl group can be converted into glycosides, thioglycosides, or glycosyl halides, which are versatile intermediates for the synthesis of more complex carbohydrate structures. The primary hydroxyl group at C-6 can also be selectively modified. These derivatization reactions allow for the exploration of the structure-activity relationships of this class of compounds for various applications. The generation of radiolabeled analogs, for instance by introducing a radioactive isotope, is another important area of derivatization.

Biochemical Probe Applications of 2,4 Dideoxy 2,4 Difluoro D Glucose

Utilization as a Glucose Analog for Metabolic Tracing

As a glucose analog, 2,4-Dideoxy-2,4-difluoro-D-glucose is designed to be recognized and transported by glucose transporters into cells. The substitution of hydroxyl groups with fluorine atoms at the C-2 and C-4 positions is expected to alter its subsequent metabolism. Typically, such modifications can lead to the compound being a substrate for some initial enzymatic reactions of the glycolytic pathway but then halting the process at a subsequent step. This metabolic trapping is a key principle for its use in tracing studies.

The extent to which this compound mimics glucose in metabolic pathways would determine its efficacy as a tracer. However, specific studies detailing its transport kinetics, phosphorylation by hexokinases, and the fate of the resulting phosphate (B84403) product are not available in the reviewed literature.

Application in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Research

Fluorinated glucose analogs are mainstays of PET imaging. The most well-known, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is widely used in oncology, neurology, and cardiology to visualize glucose metabolism. Commercial suppliers of this compound indicate its intended application as an imaging agent for both PET and SPECT.

For PET applications, one of the fluorine atoms would be substituted with the positron-emitting isotope fluorine-18. The rationale for using a difluorinated analog like this compound could be to modulate the electronic properties and metabolic stability of the tracer, potentially offering different imaging characteristics compared to singly fluorinated analogs. However, no specific PET or SPECT studies employing radiolabeled this compound have been identified in the available literature.

Studies in Plant Metabolism and Imaging Research

Fluorinated sugars, particularly [¹⁸F]FDG, have been utilized to study sugar transport and metabolism in plants. These studies provide insights into photoassimilate translocation and the dynamics of sugar allocation within plant systems.

Tracing Photoassimilate Translocation

In principle, a fluorinated glucose analog like this compound could be used to trace the movement of sugars produced during photosynthesis from the leaves (sources) to other parts of the plant (sinks), such as roots, fruits, and growing points. The rationale is that the analog would be loaded into the phloem and transported similarly to sucrose. However, the specific transport efficiency and metabolic fate of this compound in plants have not been documented.

Probing Sugar Dynamics in Plant Systems

The study of sugar dynamics involves understanding the uptake, transport, and storage of sugars in response to various developmental and environmental cues. Fluorinated glucose analogs can serve as valuable probes in these investigations. The specific substitutions at the C-2 and C-4 positions in this compound would likely influence its interaction with plant sugar transporters and metabolic enzymes in a distinct manner from other glucose analogs. Research detailing these interactions is currently unavailable.

Enzymatic Interactions and Inhibition Mechanisms of 2,4 Dideoxy 2,4 Difluoro D Glucose and Analogs

Investigation of Glycosidase Inhibition by Fluorinated Glucose Derivatives

Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds, playing critical roles in various biological processes. nih.gov The inhibition of these enzymes is a key strategy for the treatment of diseases like diabetes and viral infections. nih.gov Fluorinated glucose derivatives have been extensively studied as inhibitors of these enzymes, often acting as mimics of the natural substrate or the transition state of the enzymatic reaction.

Many fluorinated sugars act as competitive inhibitors, binding to the active site of the glycosidase and preventing the natural substrate from binding. The effectiveness of this inhibition is determined by how closely the analog mimics the structure and charge of the substrate. dtic.mil In some cases, fluorinated sugars can act as mechanism-based inactivators. nih.govresearchgate.net For example, 2-deoxy-2-fluoro-D-glycosyl fluorides have been identified as a class of specific mechanism-based glycosidase inhibitors. nih.govresearchgate.net These compounds work by trapping a covalent glycosyl-enzyme intermediate, which is stabilized by the electron-withdrawing fluorine atom, leading to a very slow hydrolysis rate and effective inactivation of the enzyme. nih.govresearchgate.net

Studies have demonstrated the specificity of these inhibitors. When tested against eleven different glycosidases, the corresponding 2-deoxy-2-fluoro-D-glycosyl fluorides inactivated eight of them, with inactivation rates that paralleled the substrate specificities of the enzymes. nih.gov The inhibition can be active-site-directed, which can be confirmed by protection experiments where a known non-covalent inhibitor competes with the inactivator for the active site, resulting in a reduced rate of irreversible inhibition. oup.com

The position and number of fluorine substitutions on the glucose ring are critical determinants of inhibitory activity. The structure-activity relationship (SAR) reveals how small structural changes can significantly impact the interaction with the enzyme's active site. researchgate.net

Key factors influencing the inhibitory potency of fluorinated glucose derivatives include:

Position of Fluorine: The substitution of a hydroxyl group with fluorine alters the hydrogen bonding network within the active site. The C2 position is particularly important. A fluorine atom at C2 can destabilize the oxocarbenium ion-like transition state of the glycosidic bond cleavage, a key step in the catalytic mechanism of many retaining glycosidases. oup.com

Leaving Group: In the case of glycosyl fluoride (B91410) inhibitors, the nature of the aglycone (leaving group) also plays a role. For instance, 2,4-dinitrophenyl-2-deoxy-2-fluoro-glucopyranoside acts as a fluorinated glycoside inhibitor. researchgate.net

The table below summarizes the inhibitory characteristics of some fluorinated glucose derivatives against glycosidases.

| Compound | Enzyme Target | Inhibition Type | Key Structural Feature |

| 2-Deoxy-2-fluoro-D-glycosyl fluorides | Various Glycosidases | Mechanism-based, Irreversible nih.govresearchgate.net | Fluorine at C2, Fluoride leaving group |

| 2,4-Dinitrophenyl-2-deoxy-2-fluoro-glucopyranoside | α-Glucosidase | Competitive/Mechanism-based oup.comresearchgate.net | Fluorine at C2, Dinitrophenyl leaving group |

| 2-Deoxy-2,2-dihaloglycosides | α-Glucosidases | Mechanism-based, Irreversible researchgate.net | Geminal halogens at C2 |

Hexokinase Binding and Modulation by Fluorinated Glucose Analogs

Hexokinase is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P). mdpi.comnih.gov This step is crucial for glucose metabolism, and its inhibition is a target for anticancer therapies. nih.govmdpi.com Glucose analogs, including fluorinated derivatives, can act as competitive inhibitors of hexokinase. mdpi.com

The well-known analog 2-deoxy-D-glucose (2-DG) is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). nih.govmdpi.com However, 2-DG6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of hexokinase. nih.govmdpi.com

Recent studies have explored the effects of fluorination on the inhibitory potential of 2-DG. Fluorinated derivatives have shown enhanced potency compared to the parent compound. mdpi.com Computational and experimental approaches provide insights into the molecular interactions between these analogs and the hexokinase active site. mdpi.com

A study on glioblastoma models investigated a series of halogenated 2-DG analogs, including 2-deoxy-2-fluoro-D-glucose (2-FG) and 2-deoxy-2,2-difluoro-D-glucose (2,2-diFG). The key findings are summarized below:

Binding and Inhibition: Both 2-FG and 2,2-diFG were found to bind to hexokinase in a manner comparable to glucose. mdpi.com They act as competitive inhibitors for the binding of glucose to the enzyme's active site. mdpi.com

Potency: The fluorinated compounds, particularly 2,2-diFG, exhibited the most potent cytotoxic effects and inhibition of glycolysis, as indicated by lower IC₅₀ values and reduced lactate production. mdpi.com

Conformational Change: Hexokinase undergoes a significant conformational change upon binding glucose, which is essential for its catalytic activity and preventing ATP hydrolysis. proteopedia.org Fluorinated analogs that can induce this change are likely to be effective substrates or inhibitors.

The table below presents data on the relative potency of fluorinated glucose analogs in inhibiting hexokinase activity, based on findings from cellular assays.

| Compound | Cell Line | IC₅₀ (mM) after 72h | Effect on Lactate Production |

| 2-Deoxy-D-glucose (2-DG) | U-87 MG | 4.50 ± 0.31 | Dose-dependent decrease mdpi.com |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | U-87 MG | 0.81 ± 0.05 | Dose-dependent decrease mdpi.com |

| 2-Deoxy-2,2-difluoro-D-glucose (2,2-diFG) | U-87 MG | 0.49 ± 0.02 | Dose-dependent decrease mdpi.com |

Mutarotase Activity and Inhibition by Fluorinated Sugars

Mutarotase (or aldose-1-epimerase) catalyzes the interconversion between the α and β anomers of D-glucose and other sugars. researchgate.net This is the first step in galactose metabolism via the Leloir pathway. nih.gov The enzyme's mechanism involves a general acid-base catalysis to open the pyranose ring to the aldehyde form, followed by rotation around the C1-C2 bond and subsequent ring closure.

The interaction of fluorinated sugars with mutarotase reveals critical insights into the enzyme's substrate specificity and mechanism.

Substrate Recognition: Studies using 19F NMR have shown that mutarotase can catalyze the rapid anomerization of 4-deoxy-4-fluoro-D-glucose. However, the enzyme does not catalyze the exchange for glucose analogs that are fluorinated at the 2- and/or 3-positions. unamur.be The strong electron-withdrawing effect of fluorine at these positions is thought to destabilize the formation of the required free aldehyde intermediate, thus preventing the enzyme-catalyzed reaction. unamur.be

Inhibition: While some fluorinated sugars are not substrates, they can act as inhibitors. In a study of the anomerization of 4-deoxy-4-fluoro-D-glucose, other fluorinated sugars were shown to inhibit the reaction. researchgate.net A tetrafluorinated glucose derivative was identified as the most potent inhibitor in this study, suggesting that multiple fluorine substitutions can enhance binding to the active site, even if the catalytic step is blocked. researchgate.net

Given that 2,4-Dideoxy-2,4-difluoro-D-glucose contains a fluorine atom at the C2 position, it is predicted that it would not be a substrate for mutarotase but could potentially act as an inhibitor of the enzyme's activity on other sugars.

Substrate Promiscuity Profiling with Sugar Kinases

Sugar kinases are a family of enzymes that phosphorylate monosaccharides, a critical activation step for their entry into various metabolic pathways. While often specific for their primary substrate, many kinases exhibit a degree of substrate promiscuity, accepting and phosphorylating analogs of their natural substrates. whiterose.ac.uksoton.ac.uknih.gov This promiscuity is of great interest for biocatalysis and the synthesis of modified sugar-phosphates. whiterose.ac.uksoton.ac.uknih.gov

Systematic studies have been conducted to profile the activity of a range of sugar kinases, such as galactokinases and N-acetylhexosamine kinases, against panels of fluorinated monosaccharides. whiterose.ac.uksoton.ac.uknih.gov These studies have led to the first examples of polyfluorinated substrates being accepted by this class of enzymes. whiterose.ac.uksoton.ac.uknih.gov

Key findings from these profiling studies include:

Tolerance to Fluorination: N-acetylhexosamine kinases have been shown to tolerate various modifications on their substrates. For instance, they can phosphorylate GlcNAc derivatives with modifications at the C2 and C6 positions. mdpi.com

Unexpected Substrates: While some kinases show low activity towards glucose, they can be significantly more active towards analogs like 2-deoxy-glucose or mannose and its fluorinated derivatives. mdpi.com

Structural Insights: Crystal structures of kinases in complex with fluorinated analogs, such as galactokinase with 2-deoxy-2-fluorogalactose, provide insights into the active site changes that accommodate these modified substrates. soton.ac.uknih.gov

While direct data on the phosphorylation of this compound by a wide range of sugar kinases is not available, the existing research on other polyfluorinated sugars suggests that it could be a potential substrate for certain promiscuous kinases. The acceptance would depend on the specific enzyme and its ability to accommodate the steric and electronic changes imposed by the two fluorine atoms.

The table below illustrates the substrate promiscuity of N-Acetylhexosamine Kinases with various glucose and mannose analogs.

| Substrate | Enzyme | Relative Activity (%) |

| Glucose | NahK_ATCC15697 | Low |

| 2-Deoxy-glucose | NahK_ATCC15697 | Higher than Glucose mdpi.com |

| Mannose | NahK_ATCC15697 | ~15% |

| 2-Fluoro-mannose | NahK_ATCC15697 | ~10% mdpi.com |

Research on the Metabolic Impact of this compound Remains Limited

One supplier of the compound notes that it can be "metabolically incorporated into the cellular glycolytic pathway." However, this general statement is not substantiated by detailed research findings that would be necessary to construct a thorough and scientifically accurate article as requested. The specific enzymatic processing, the identity of its downstream metabolites, and its precise effects on energy balance have not been extensively characterized in published research.

Consequently, a detailed discussion on the following topics, as per the requested outline, cannot be provided at this time due to the lack of available data:

Impact on Cellular and Organismal Metabolic Pathways

Influence on the Hexosamine Biosynthetic Pathway (HBP):The interaction of 2,4-Dideoxy-2,4-difluoro-D-glucose with the HBP, a key pathway in the production of glycosylation precursors, has not been a subject of published research.

In contrast, extensive research is available for similar but distinct glucose analogs such as 2-deoxy-D-glucose (2-DG) and 2-deoxy-2-fluoro-D-glucose (FDG). These compounds have been thoroughly investigated for their effects on glycolysis and other metabolic pathways. However, the presence of a second fluorine atom at the C-4 position in this compound would significantly alter its chemical properties and, therefore, its biological activity, making direct extrapolation of data from 2-DG or FDG scientifically unsound.

Until further research is conducted and published, a detailed and scientifically accurate article on the specific metabolic impacts of this compound cannot be generated.

Contributions to Glycobiology and Glycan Biosynthesis Research

Fluorinated Glycans as Tools for Investigating Protein-Glycan Interactions

The interactions between proteins and glycans are central to a vast array of biological events, including cell-cell recognition, immune responses, and pathogen infectivity. nih.gov The precise nature of these interactions often depends on a network of hydrogen bonds between the glycan's hydroxyl groups and amino acid residues in the protein's binding site. Fluorinated sugars, such as 2,4-dideoxy-2,4-difluoro-D-glucose, serve as invaluable probes to dissect these interactions. nih.gov

Fluorine is highly electronegative yet is a very weak hydrogen bond acceptor and cannot act as a hydrogen bond donor. By systematically replacing hydroxyl groups with fluorine, researchers can pinpoint which specific hydroxyls are critical for a given protein-glycan interaction. nih.gov For instance, the binding of D-glucose to a lectin or a glycosidase involves specific contacts with its hydroxyl groups. The use of a 2,4-difluoro analog would allow for the assessment of the individual contributions of the 2-OH and 4-OH groups to the binding affinity. If the binding is significantly weakened or abolished, it provides strong evidence for the essential role of these hydroxyls as hydrogen bond donors in the recognition process.

Furthermore, 19F NMR spectroscopy is a powerful technique for studying these interactions. nih.gov The fluorine nucleus has a distinct NMR signal that is highly sensitive to its local environment. When a fluorinated glycan like this compound binds to a protein, changes in the 19F NMR chemical shift can be observed, providing data on binding events, kinetics, and even the conformation of the sugar in the bound state. nih.gov

| Research Focus | Method/Tool | Finding/Application |

| Molecular Recognition | Fluorinated Sugar Analogs | Substitution of -OH with F helps identify crucial hydrogen bonds for protein binding. nih.gov |

| Binding Analysis | 19F NMR Spectroscopy | Allows for monitoring of binding events and conformational changes upon interaction with proteins. nih.govnih.gov |

| Lectin Specificity | Monofluorinated Sugars | Unexpected binding of fluorinated galactose to the C-type lectin DC-SIGN revealed a secondary binding mode. nih.gov |

Studies on Glycosylation Processes using Fluorinated Analogs

Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, is a complex, non-template-driven process. Fluorinated sugar analogs are instrumental in elucidating the mechanisms of the enzymes involved, such as glycosyltransferases and glycosidases.

When introduced to cells, this compound can be taken up by glucose transporters and enter metabolic pathways. It can be phosphorylated by hexokinases to form this compound-6-phosphate. Subsequently, it may be converted into a nucleotide-activated sugar, such as UDP-2,4-dideoxy-2,4-difluoro-D-glucose. These fluorinated nucleotide sugars can then interact with glycosyltransferases.

There are two primary outcomes of this interaction:

Inhibition: The fluorinated analog may act as a competitive inhibitor of the glycosyltransferase, binding to the active site but preventing the natural substrate from binding. The absence of the 2-OH and 4-OH groups can disrupt the catalytic mechanism. Studies with 2-deoxy-D-glucose (2-DG) have shown that its nucleotide derivatives, GDP- and UDP-deoxyglucose, can inhibit the incorporation of glucose into lipid intermediates essential for glycoprotein (B1211001) synthesis. nih.gov

Chain Termination: If the glycosyltransferase accepts the fluorinated analog as a substrate and transfers it onto a growing glycan chain, it can act as a chain terminator. The subsequent enzyme in the pathway may require the hydroxyl group that has been replaced by fluorine, thus halting further elongation of the glycan.

These properties allow researchers to interrupt glycosylation at specific steps, helping to identify the function of particular glycans and the enzymes that synthesize them. For example, the inhibition of N-linked glycosylation by 2-DG has been shown to profoundly reduce the production of infectious viral particles by preventing the proper folding and maturation of the viral glycoprotein. nih.gov

Modulation of Glycoconjugate Biosynthesis

Fluorinated sugar analogs can serve as powerful modulators of glycoconjugate biosynthesis, effectively altering the cellular glycome. By interfering with the synthesis of complex carbohydrates like glycosaminoglycans (GAGs) and the glycans on glycoproteins, these compounds can induce significant biological effects.

The biosynthesis of GAGs, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, requires a series of enzymatic steps, including the epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine. A fluorinated analog like this compound could potentially inhibit these epimerases or other key enzymes in the pathway.

Research on related compounds provides a clear precedent. Acetylated 4-deoxy-4-fluoro analogs of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) have been shown to be potent inhibitors of GAG biosynthesis in hepatocytes. For example, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose significantly reduced the incorporation of radiolabeled precursors into GAGs. This inhibition is thought to be mediated by the incorporation of the 4-deoxy moiety, leading to premature chain termination.

Similarly, 2-deoxy-D-glucose is known to inhibit protein glycosylation, leading to the deglycosylation of critical cell surface receptors. nih.govnih.gov This can dramatically reduce cellular responses to signaling molecules. For instance, 2-DG-induced deglycosylation of the IL-6 receptor gp130 prevents it from binding to its ligand and activating downstream signaling pathways. nih.gov A difluoro-analog like this compound would be expected to have similar, potentially more potent, effects on the biosynthesis of various glycoconjugates.

Table of Inhibitory Effects of Related Fluorinated Glucose Analogs

| Compound | Cell Type | Target Pathway | Observed Effect |

|---|---|---|---|

| 2-Deoxy-D-glucose (2-DG) | Colorectal Cancer Cells | N-linked Glycosylation | Broadly affected the N-glycoproteome, especially decreasing high-mannose type glycans. nih.gov |

| 2-Deoxy-D-glucose (2-DG) | Mouse Models | Cytokine Receptor Glycosylation | Inhibited N-linked glycosylation of gp130 (IL-6 receptor), reducing inflammatory responses. nih.gov |

| 2-Deoxy-D-glucose (2-DG) | MRC-5 Cells | Viral Glycoprotein Glycosylation | Suppressed N-linked glycosylation of the LCMV glycoprotein, reducing infectious particle production. nih.gov |

Mechanistic Investigations and Structural Elucidation

Analysis of Enzyme-Substrate/Inhibitor Binding Mechanisms

The introduction of fluorine atoms into carbohydrate structures is a key strategy for developing enzyme inhibitors, as it can enhance metabolic stability and binding affinity. nih.gov While direct studies on 2,4-dideoxy-2,4-difluoro-D-glucose are limited, research on analogous fluorinated sugars provides a strong basis for understanding its potential as an inhibitor.

Fluorinated carbohydrates often act as inhibitors for glycosidases, the enzymes responsible for breaking down glycosidic bonds. numberanalytics.comnih.gov For instance, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside has been identified as an excellent competitive inhibitor for the β-galactosidase from E. coli, with an inhibition constant (Kᵢ) of 0.50 μM. nih.gov This suggests that difluorinated glucose derivatives can effectively bind to the active sites of such enzymes. The enhanced binding is often attributed to the unique electronic properties of the fluorine atoms. nih.gov

Furthermore, studies on hexose (B10828440) analogs with multiple fluorine substituents have shown that they exhibit stronger binding to enzymes compared to their non-fluorinated counterparts. nih.gov For example, 2-deoxy-2,2-difluoro-D-glucose shows preferential binding to yeast hexokinase. nih.gov A derivative of the target compound, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, has been shown to significantly inhibit glycosaminoglycan biosynthesis in hepatocytes. nih.gov At a concentration of 1.0 mM, it reduced the incorporation of precursors into these essential biopolymers to as low as 12% of control levels. nih.gov These findings collectively suggest that this compound likely possesses inhibitory activity against various enzymes involved in carbohydrate metabolism.

Table 1: Inhibitory Activity of Related Fluorinated Carbohydrates

| Compound | Target | Inhibition Constant (Kᵢ) / Effect |

|---|---|---|

| n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside | β-Galactosidase (E. coli) | 0.50 μM |

| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Glycosaminoglycan Biosynthesis | Reduction to 12% of control at 1.0 mM |

Fluorine Effects on Reaction Mechanisms and Chemical Reactivity

The presence of fluorine atoms at the C2 and C4 positions dramatically influences the chemical reactivity of the glucose ring. Fluorine is the most electronegative element, and its strong electron-withdrawing nature alters the electronic distribution within the molecule. numberanalytics.com This "fluorine effect" can impact both the stability of the molecule and its reactivity in chemical transformations. nih.gov

One of the most significant effects is enhanced chemical stability. Fluorination, particularly at the 2-position, can make the glycosidic bond more resistant to enzymatic cleavage by glycosidases. numberanalytics.com This increased stability is a primary reason for the use of fluorinated sugars in biochemical studies.

Research on the nucleophilic fluorination of related compounds, such as 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranoses, has demonstrated that the stereochemistry and position of existing fluorine atoms can direct the outcome of subsequent reactions. nih.govbeilstein-journals.org For example, the reactivity at the C4 position can be influenced by a fluorine atom at the C2 position, a phenomenon described as a remote fluorine effect. nih.gov This indicates that the two fluorine atoms in this compound would have a cooperative electronic effect, influencing the reactivity of the remaining hydroxyl groups and the anomeric center. The fluorination can also impact the reactivity of adjacent functional groups through steric and electronic effects, sometimes leading to unexpected rearrangements during synthesis. beilstein-journals.org

Hydrogen Bonding Analysis in Fluorinated Carbohydrate Structures

Hydrogen bonding is a critical determinant of carbohydrate structure and interaction with water and proteins. nih.gov In D-glucose, a complex network of intramolecular and intermolecular hydrogen bonds is formed by its five hydroxyl groups. researchgate.net The substitution of the hydroxyl groups at the C2 and C4 positions with fluorine atoms in this compound fundamentally alters this network.

While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is significantly weaker than that of a hydroxyl oxygen. libretexts.org Therefore, the replacement of two OH groups with fluorine atoms reduces the molecule's capacity to participate in the strong, traditional O-H···O hydrogen bonds that characterize natural sugars.

However, the carbon-fluorine bond can participate in weaker hydrogen-bonding interactions. The difluoromethyl group (CF₂H), for instance, can act as a hydrogen bond donor due to the polarized C-H bond. beilstein-journals.orgnih.gov It is also possible for the fluorine atom to act as a weak hydrogen bond acceptor in C-H···F-C or O-H···F-C interactions. Quantum mechanical calculations on related molecules have estimated the binding energy of a CF₂H···O interaction to be between 1.0 and 5.5 kcal/mol, which is weaker than a typical O-H···O bond but still significant. nih.gov The replacement of hydroxyl groups with fluorine therefore leads to a molecule with a reduced number of strong hydrogen bond donor/acceptor sites, which in turn affects its solubility and interactions with biological receptors. numberanalytics.com

Anomeric Interconversion and Ring Conformation Studies

Like all pyranoses, this compound exists in solution as an equilibrium of its α and β anomers, which interconvert via the open-chain form. The position of this equilibrium and the conformation of the pyranose ring are governed by stereoelectronic factors, most notably the anomeric effect. wikipedia.org The anomeric effect describes the tendency for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, which is counterintuitive to steric considerations. scripps.edu

The presence of highly electronegative fluorine atoms at C2 and C4 significantly influences the ring's electronic landscape and, consequently, its conformational preferences. The fluorine atoms exert a strong inductive effect, withdrawing electron density from the ring. This can modulate the strength of the anomeric effect. Conformational analysis of related monofluorinated sugars, such as 6-deoxy-6-fluoro-D-glucose, has been performed using NMR spectroscopy to determine the preferred rotamer populations. researchgate.net

For this compound, the pyranose ring is expected to adopt a chair conformation. The precise equilibrium between the α and β anomers and the subtle distortions of the chair conformation would depend on a complex interplay between the anomeric effect, steric hindrance from the remaining substituents, and the gauche interactions involving the fluorine atoms. NMR studies on heavily fluorinated glucose analogs, such as hexafluorinated D-glucose, have shown that coupling constants between carbon and fluorine (e.g., ²JC1–F2) are highly dependent on the orientation of the anomeric substituent, allowing for the determination of the anomeric configuration. nih.gov

Table 2: Representative Anomeric Ratios in D-Glucose and a Derivative

| Compound | Anomer Ratio (α : β) | Solvent/Conditions |

|---|---|---|

| D-Glucopyranose | 36 : 64 | Aqueous Solution |

| Methyl D-Glucopyranoside | 67 : 33 | Methanol |

Note: Data for this compound is not available; related compounds are shown for comparison.

Insights from Deoxysugar Biosynthesis Pathways

Deoxysugars are a class of carbohydrates where one or more hydroxyl groups have been replaced by hydrogen atoms; they are crucial components of many natural products, including antibiotics. washington.edulibretexts.org The biosynthesis of these sugars typically starts from common nucleotide-diphosphate (NDP) sugars, such as TDP-α-D-glucose. nih.gov

The biosynthetic pathways involve a series of enzymatic reactions. A key early intermediate is often a 4-keto-6-deoxy sugar, formed by an NDP-glucose-4,6-dehydratase. nih.gov Subsequent deoxygenation at other positions, such as C2, is catalyzed by specific dehydratase enzymes. washington.edu For example, the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-4-keto-2,6-dideoxy-D-glucose is a known step in the formation of 2,6-dideoxyhexoses. washington.edunih.gov

The compound this compound is a synthetic molecule and is not a product of these natural biosynthetic pathways. Natural pathways are designed for deoxygenation (replacing -OH with -H), not deoxyfluorination (replacing -OH with -F). Therefore, this difluorinated analog serves as a valuable tool for biochemists. It can be used as a mechanistic probe or a potential inhibitor to study the enzymes involved in deoxysugar biosynthesis. nih.gov By mimicking the shape of a natural deoxysugar intermediate, it could bind to enzyme active sites and provide insights into their function and mechanism, or block the pathway altogether.

Advanced Analytical and Computational Approaches in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Metabolic Research

NMR spectroscopy is a primary tool for the structural analysis and investigation of metabolic processes involving fluorinated glucose analogs. utoronto.ca The presence of fluorine atoms provides a unique spectroscopic handle for these studies.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and specific technique for monitoring the metabolic fate of fluorinated compounds. Since ¹⁹F is not naturally abundant in biological systems, its signal provides a clear and interference-free window into the compound's transformations. In the context of 2,4-Dideoxy-2,4-difluoro-D-glucose, ¹⁹F NMR can be used to noninvasively track its uptake and conversion into metabolites in cells or tissues. For instance, studies on similar compounds like 2-fluoro-2-deoxy-D-glucose (2-FDG) have successfully used ¹⁹F NMR to observe its accumulation and phosphorylation to 2-FDG-6-phosphate. nih.govnih.govcapes.gov.br

Furthermore, ¹⁹F NMR is exceptionally useful for studying anomerization, the process where the cyclic sugar converts between its α and β forms. The distinct chemical environments of the fluorine atoms in the α- and β-anomers of this compound would result in separate, well-resolved resonances in the ¹⁹F NMR spectrum. researchgate.net Two-dimensional exchange spectroscopy (2D-EXSY) using ¹⁹F NMR can measure the rate of interconversion between these anomers at equilibrium, providing insights into the kinetics of this process. researchgate.net

Table 1: Application of ¹⁹F NMR in Studying Fluorinated Glucose Analogs

| NMR Technique | Application | Information Gained | Example Analogs Studied |

|---|---|---|---|

| 1D ¹⁹F NMR | Metabolite Tracking | Identification and quantification of parent compound and its metabolites (e.g., phosphorylated forms). | 2-fluoro-2-deoxy-D-glucose, 3-fluoro-3-deoxy-D-glucose nih.govnih.gov |

While ¹⁹F NMR is excellent for tracking fluorine, a complete structural assignment of this compound and its metabolites requires a suite of multi-dimensional NMR experiments. These techniques are essential for unambiguously assigning all the proton (¹H) and carbon (¹³C) signals in the molecule's spectrum. iosrjournals.org

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule.

Correlation Spectroscopy (COSY): A 2D experiment that identifies protons that are coupled to each other, typically on adjacent carbons. This helps in tracing the proton network through the carbon backbone of the sugar ring. iosrjournals.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a clear map of C-H bonds. iosrjournals.org

By systematically combining the data from these experiments, a complete and unambiguous assignment of the molecular structure can be achieved. iosrjournals.org

Table 2: Multi-dimensional NMR Techniques for Structural Elucidation

| Experiment | Type of Correlation | Purpose in Analyzing this compound |

|---|---|---|

| COSY | ¹H – ¹H | Maps proton-proton couplings to establish the sequence of protons around the pyranose ring. |

| HSQC | ¹H – ¹³C (one bond) | Directly links each proton to its attached carbon atom for definitive C-H assignment. |

Mass Spectrometry (MS/MS) for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS) and used in its tandem form (MS/MS), is a powerful method for identifying metabolites. ijpras.commdpi.com This approach offers high sensitivity and specificity for detecting and structurally characterizing metabolites of this compound in complex biological samples. mdpi.comresearchgate.net

The process involves several steps:

Separation: The biological sample extract is injected into an LC system, which separates the parent compound from its various metabolites based on their physicochemical properties.

Ionization and MS1 Scan: As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The first stage (MS1) scans for the mass-to-charge ratio (m/z) of all ions, including the intact parent drug and potential metabolites.

Precursor Ion Selection and Fragmentation (MS/MS): A specific ion of interest (a "precursor ion"), such as the ion corresponding to a potential metabolite, is selected. This precursor ion is then fragmented by collision with an inert gas.

MS2 Scan and Spectral Matching: The second stage (MS2) analyzes the m/z of the resulting fragment ions. The fragmentation pattern is a structural fingerprint of the molecule. By comparing this pattern to spectral libraries or by interpreting the fragmentation pathways, the structure of the metabolite can be identified. github.iothermofisher.com

This methodology allows for the detection of expected metabolic transformations, such as phosphorylation or conjugation, by identifying the corresponding mass shifts and characteristic fragmentation patterns. mdpi.com

Computational Modeling and Molecular Docking Studies of Enzyme Interactions

Computational modeling and molecular docking are valuable in silico tools used to predict and analyze how a molecule like this compound interacts with biological targets, such as enzymes or transporter proteins. nih.gov These methods provide insights into the binding mechanisms at an atomic level. nih.gov

Molecular docking simulations predict the preferred orientation of the ligand (this compound) when bound to a protein target to form a stable complex. nih.govtridhascholars.org The process involves:

Preparation of Structures: High-resolution 3D structures of both the ligand and the target protein (often obtained from crystallographic databases) are prepared.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the protein's active site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). nih.govpreprints.org The pose with the most favorable score is considered the most likely binding mode.

The results of these simulations can identify key interactions, such as hydrogen bonds or van der Waals forces, between the fluorinated glucose analog and specific amino acid residues in the enzyme's active site. nih.gov This information is critical for understanding the molecular basis of the compound's biological activity and can guide the design of new, more potent enzyme inhibitors. nih.govresearcher.life

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-fluoro-2-deoxy-D-glucose | 2-FDG |

| 2-fluoro-2-deoxy-D-glucose-6-phosphate | 2-FDG-6-phosphate |

Q & A

Basic: What synthetic strategies are commonly employed to introduce fluorine atoms at the 2- and 4-positions of D-glucose?

Answer:

The synthesis of 2,4-dideoxy-2,4-difluoro-D-glucose typically involves multi-step routes starting from protected carbohydrate precursors. A key method includes:

- Selective fluorination : Using deoxyfluorination agents (e.g., DAST, Deoxofluor) on tosylated intermediates (e.g., 2,4-di-O-tosyl levoglucosan) to replace hydroxyl groups with fluorine atoms. This step often requires precise temperature control (-20°C to 0°C) to minimize side reactions .

- Hydrogen bonding considerations : The presence of bifurcated F⋯H(O)⋯F hydrogen bonds in intermediates can stabilize specific conformations, influencing reaction pathways and stereochemical outcomes. Crystallographic validation (X-ray diffraction) is critical to confirm structural fidelity .

Basic: How does fluorination at the 2- and 4-positions alter the compound’s interaction with carbohydrate-processing enzymes?

Answer:

Fluorination disrupts hydrogen-bonding networks critical for enzyme-substrate recognition. For example:

- Competitive inhibition : Fluorinated analogs act as substrate mimics for enzymes like hexokinase or galactosyltransferases. Kinetic assays (e.g., Michaelis-Menten analysis) reveal reduced and increased , indicating competitive inhibition .

- Isotope tracing : Radiolabeled analogs (e.g., - or -labeled derivatives) are used in autoradiography or PET imaging to map uptake in cellular models, particularly in cancer cells with dysregulated glycolysis .

Advanced: How can stereochemical control be optimized during fluorination to minimize undesired epimerization?

Answer:

- Protecting group strategy : Use orthogonal protecting groups (e.g., benzyl, acetyl) to shield reactive hydroxyls. For instance, 3,4,6-tri-O-acetyl glucal intermediates prevent unwanted ring-opening during fluorination .

- Solid-phase synthesis : Immobilized reagents (e.g., phase-transfer catalysts on copolymer supports) enhance regioselectivity and reduce racemization. Post-reaction analysis via -NMR or chiral HPLC validates stereochemical purity .

Advanced: How should researchers resolve contradictory data on enzyme inhibition potency across different fluorinated glucose analogs?

Answer:

- Structural-activity relationship (SAR) studies : Compare analogs (e.g., 2-fluoro vs. 4-fluoro vs. 2,4-difluoro) using crystallography to map enzyme active-site interactions. For example, 4-fluoro-D-galactose exhibits stronger inhibition of galactosyltransferases than 2-fluoro-D-glucose due to altered C4-OH hydrogen bonding .

- Computational modeling : Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict binding free energies () and identify key residues (e.g., His152 in hexokinase) responsible for differential inhibition .

Basic: What analytical techniques are essential for confirming the structural integrity of fluorinated glucose analogs?

Answer:

- NMR spectroscopy : -, -, and -NMR identify fluorine substitution patterns and anomeric configuration. Coupling constants () in -NMR distinguish axial vs. equatorial fluorine orientations .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, bifurcated F⋯H(O)⋯F bonds in 2,4-difluoro intermediates were confirmed via single-crystal analysis .

Advanced: How can metabolic flux analysis differentiate the effects of 2,4-difluoro-D-glucose from other glycolysis inhibitors?

Answer:

- Isotope-resolved metabolomics : Use -glucose tracing with LC-MS to quantify downstream metabolites (e.g., lactate, ATP). Unlike 2-deoxy-D-glucose (2-DG), which blocks hexokinase, 2,4-difluoro-D-glucose may also inhibit downstream enzymes (e.g., phosphoglucose isomerase) due to altered ring conformation .

- Seahorse extracellular flux analysis : Compare oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in treated vs. untreated cells to dissect mitochondrial vs. glycolytic ATP contributions .

Advanced: What experimental safeguards are critical when handling fluorinated glucose analogs?

Answer:

- Toxicity mitigation : Use gloveboxes for fluorination steps involving volatile reagents (e.g., DAST). Post-synthesis, confirm purity via HPLC to exclude genotoxic byproducts (e.g., alkylating agents) .

- Waste disposal : Fluorinated intermediates require specialized deactivation (e.g., neutralization with Ca(OH)) before disposal. Consult institutional guidelines for hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.